N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
This compound features a benzothiazole scaffold linked via a sulfanyl-acetamide bridge to a 4-oxo-1-phenylpyrazolo[3,4-d]pyrimidine moiety. The benzothiazole group is a privileged structure in medicinal chemistry, known for its role in modulating biological activity through interactions with enzymes or receptors . The sulfanyl group enhances solubility and may facilitate hydrogen bonding, critical for target engagement .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVUXBPHXQKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of CCG-28636 are the Rho pathway and the myocardin-related transcription factor A (MRTF-A/MAL/MKL1). The Rho pathway plays a crucial role in cell signaling events associated with several human cancers. MRTF-A, on the other hand, is a transcriptional coactivator that plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis.
Mode of Action
CCG-28636 acts as a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. It inhibits SRF-driven luciferase expression in cells following stimulation with constitutively active Gα13. The compound also inhibits the nuclear accumulation of MRTF-A.
Biochemical Pathways
CCG-28636 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays. The Rho family of small GTPases play important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation.
Result of Action
CCG-28636 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations. It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological evaluations, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a pyrazolopyrimidine structure via a sulfanyl group. The synthesis typically involves multi-step organic reactions including:
- Formation of Benzothiazole : Reacting 2-aminothiophenol with appropriate aldehydes or ketones.
- Synthesis of Pyrazolopyrimidine : Utilizing cyclization reactions involving phenyl and sulfur-containing groups.
- Amidation : Introducing the acetamide group through reaction with acetic anhydride or similar reagents.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly kinases and phosphatases.
- Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs) that are crucial for various physiological responses.
- Antimicrobial Properties : The compound has shown potential against various bacterial and fungal strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds derived from benzothiazole and pyrazolopyrimidine structures. For instance:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
These results indicate that derivatives exhibit significant antimicrobial activity against a range of pathogens, suggesting that this compound may possess similar properties.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK293) revealed that several analogs were non-toxic at therapeutic doses, indicating a favorable safety profile for further development.
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives:
- Anticancer Activity : Compounds similar to N-(1,3-benzothiazol-2-yl)-2-{...} have been tested for anticancer properties against various cancer cell lines with promising results.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory effects by inhibiting specific inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting structural variations, synthesis routes, and biological activities:
Structural and Functional Analysis
- Core Heterocycles: The pyrazolo[3,4-d]pyrimidinone (target) and pyrazolo[3,4-b]pyridine share a fused pyrazole ring but differ in electronic properties due to the pyrimidinone vs. pyridine nitrogen arrangement. This impacts binding to ATP pockets in kinases . Thieno[3,2-d]pyrimidinone replaces a nitrogen with sulfur, reducing polarity but enhancing π-π stacking with aromatic residues.
- The trifluoromethyl group in increases lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant activity .
Sulfur Linkage :
- The sulfanyl-acetamide bridge in the target compound and analogs provides conformational flexibility and hydrogen-bonding capacity (NH and C=O) for target recognition .
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for achieving high yield?
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include sulfanylation to introduce the thioether group and acylation to attach the benzothiazole-acetamide moiety. Critical conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction efficiency .
- Catalysts : Sodium hydride or potassium carbonate to facilitate nucleophilic substitution .
- Temperature : Controlled heating (60–80°C) to prevent decomposition of intermediates .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Essential techniques include:
- NMR Spectroscopy : For confirming the positions of the benzothiazole, pyrimidine, and acetamide groups .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% is typically required for biological testing) .
- X-ray Crystallography : Optional for absolute configuration determination, though rarely reported due to crystallinity challenges .
Q. What are the primary biological targets or pathways implicated for this compound?
The compound’s pyrazolo-pyrimidine core and benzothiazole moiety suggest interactions with:
- Kinases : Potential inhibition of tyrosine kinases involved in cancer progression .
- Topoisomerases : DNA-intercalating activity observed in structurally similar analogs .
- Inflammatory pathways : Modulation of COX-2 or NF-κB signaling, based on thioacetamide derivatives .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and address side reactions?
Optimization strategies include:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
- Catalyst Screening : Replace sodium hydride with milder bases (e.g., triethylamine) to reduce side-product formation .
- Solvent Systems : Switch to polar aprotic solvents (e.g., DMF) for better solubility of sulfur-containing intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% .
Q. What strategies resolve contradictions in reported biological activities across studies?
Q. What in silico methods predict the compound’s interactions with biological targets?
Recommended approaches:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase ATP-binding pockets .
- QSAR Modeling : Train models on pyrazolo-pyrimidine derivatives to predict activity against specific targets .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Q. How do structural modifications influence pharmacokinetics and pharmacodynamics?
Key modifications and effects:
- Benzothiazole Substituents : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce solubility .
- Pyrimidine Oxidation State : The 4-oxo group is crucial for hydrogen bonding with target proteins; reduction abolishes activity .
- Acetamide Linker : Replacing sulfur with oxygen decreases membrane permeability (logP increases by ~0.5) .
Q. What are best practices for ensuring compound stability during biological assays?
- Storage : Lyophilized form at -80°C in inert atmospheres to prevent oxidation .
- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4; avoid Tris buffers, which accelerate degradation at alkaline pH .
- Light Protection : Amber vials or foil-wrapping to prevent photodegradation of the thioether group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
